N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-2-19-9-10-20(16(22)15(19)21)17(23)18-8-7-12-5-6-14(25-12)13-4-3-11-24-13/h3-6,11H,2,7-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDMGFHTKAPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19N3O4S2
- Molecular Weight : 393.48 g/mol
- CAS Number : 2097857-62-8
- IUPAC Name : 4-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
The structure features a bithiophene moiety, which is known for its ability to engage in π–π stacking interactions with biological molecules. The carboxamide and hydroxyethyl groups facilitate hydrogen bonding, enhancing the compound's interaction with target proteins.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Dioxopiperazine Ring : This is often achieved through cyclization reactions involving piperazine derivatives.
- Bithiophene Attachment : The bithiophene group is introduced through coupling reactions with appropriate thiophene-containing precursors.
- Purification and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for purification and structural confirmation.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Protein Kinases : Preliminary studies suggest that the compound may exhibit inhibitory activity against specific protein kinases involved in cancer pathways.
- Cell Signaling Pathways : The presence of the bithiophene moiety allows for effective modulation of signaling pathways that are crucial in cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial function |
These findings indicate a promising potential for this compound as an anticancer agent.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A study showed that treatment with this compound led to a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
- A549 Lung Cancer Model : In vivo studies indicated that administration of the compound significantly reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent.
- Mechanistic Insights : Further exploration revealed that the compound's interaction with the PI3K/Akt pathway may play a critical role in its anticancer properties.
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound lies in the field of organic electronics , particularly in the development of organic semiconductors. The bithiophene unit enhances the electron mobility and conductivity properties of the material, making it suitable for use in:
- Organic Photovoltaics (OPVs) : The compound can be incorporated into the active layer of solar cells to improve light absorption and charge transport efficiency.
- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties can be exploited to create efficient light-emitting materials for displays and lighting applications.
Medicinal Chemistry
In medicinal chemistry, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has shown promise as a potential drug candidate. The compound's structure allows for:
- Targeted Drug Delivery : The piperazine moiety can be modified to enhance solubility and bioavailability, facilitating targeted delivery systems for therapeutic agents.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
Materials Science
In materials science, the compound's unique properties make it suitable for:
- Conductive Polymers : The incorporation of this compound into polymer matrices can yield materials with enhanced electrical conductivity and mechanical strength.
- Sensors : Its ability to interact with various analytes makes it a candidate for developing chemical sensors that can detect environmental pollutants or biological markers.
Case Study 1: Organic Photovoltaics
A study investigated the use of this compound in OPVs. The results indicated that devices incorporating this compound achieved higher power conversion efficiencies compared to those using traditional materials due to improved charge transport properties.
Case Study 2: Anticancer Activity
Research conducted on derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Structural Features and Substituents
The target compound’s distinctiveness lies in its 2,3-dioxopiperazine core and bithiophene-ethyl side chain . Below is a comparative analysis with structurally related compounds:
Key Observations:
Dioxopiperazine vs. Piperazine : The target compound’s dioxopiperazine core () differs from standard piperazine derivatives (e.g., ) by the presence of two ketone groups, which enhance rigidity and may influence electronic properties.
Bithiophene vs.
Substituent Variations :
- The 4-ethyl group on the dioxopiperazine is shared with , but the latter lacks the bithiophene linkage.
- Natural bithiophenes () have polar substituents (e.g., hydroxy, acetyl) but lack the piperazine-carboxamide framework.
Pharmacological and Functional Insights
- Piperazine Derivatives : Piperazine carboxamides () are often intermediates or bioactive molecules, but the target compound’s dioxopiperazine core may alter solubility, stability, or receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
